mTOR Selectivity: GNE-490 vs. GNE-493—A Single Methyl Group Determines Kinase Selectivity Fate
The critical structural differentiation between GNE-490 and its closest analog GNE-493 (compound 5) is a single methyl group addition that profoundly shifts kinase selectivity from dual PI3K/mTOR to PI3K-selective inhibition. GNE-490 exhibits an mTOR IC50 of 750 nM (>200-fold selectivity over PI3Kα), while GNE-493 potently inhibits both PI3K and mTOR as a dual inhibitor [1]. This was achieved by adding a methyl group to the optimized compound 5 scaffold, which sterically disrupted mTOR binding while preserving the PI3K pharmacophore [1].
| Evidence Dimension | mTOR enzymatic inhibition IC50 and fold-selectivity |
|---|---|
| Target Compound Data | mTOR IC50 = 750 nM; >200-fold selectivity over PI3Kα (IC50 = 3.5 nM) |
| Comparator Or Baseline | GNE-493 (compound 5): potent dual PI3K/mTOR inhibitor (specific mTOR IC50 not individually enumerated in abstract; characterized as dual inhibitor) |
| Quantified Difference | GNE-490 mTOR IC50 >200-fold higher than PI3Kα IC50; GNE-493 lacks this mTOR-sparing profile. The addition of a single methyl group to compound 5 produced compound 21 (GNE-490), which had 'significantly reduced potency for mTOR' [1]. |
| Conditions | In vitro enzymatic inhibition assays against recombinant PI3K isoforms (α, β, δ, γ) and mTOR; Journal of Medicinal Chemistry 2010 [1] |
Why This Matters
For studies requiring dissection of PI3K-dependent vs. mTOR-dependent signaling, GNE-490 provides a clean PI3K-selective tool, whereas GNE-493 will concomitantly inhibit mTOR—a critical distinction for target validation experiments.
- [1] Sutherlin DP, Sampath D, Berry M, Castanedo GM, Chang Z, Chuckowree IS, et al. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. J Med Chem. 2010;53(3):1086-97. View Source
